4-(4-Cyanobenzoyl)isoquinoline
Overview
Description
4-(4-Cyanobenzoyl)isoquinoline is a heterocyclic compound with the molecular formula C17H10N2O and a molecular weight of 258.27 . It is a derivative of isoquinoline, a class of compounds that are aromatic polycyclic and contain an isoquinoline moiety .
Synthesis Analysis
The synthesis of isoquinoline derivatives like this compound often involves various methods such as the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . This structure is characteristic of isoquinoline derivatives .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 497.1±25.0 °C and a predicted density of 1.29±0.1 g/cm3 . Its pKa is predicted to be 2.61±0.10 .Scientific Research Applications
Synthesis and Structural Insights
BF3-Promoted Synthesis of Diarylhexahydrobenzo[f]isoquinoline This research presents a synthesis method for diarylhexahydrobenzo[f]isoquinoline using boron trifluoride etherate. The process involves ring contraction, chain elongation, and intramolecular electrophilic cyclization, indicating a novel rearrangement reaction catalyzed by boron trifluoride etherate, enhancing the application scope of isoquinoline derivatives (Chang et al., 2010).
Crystal Structures of Isoquinoline with Nitrobenzoic Acid This study determined the structures of isoquinoline compounds at 190 K, revealing the interaction dynamics between the acid and base molecules of isoquinoline and nitrobenzoic acid. The findings highlighted the role of hydrogen bonds in stabilizing these structures (Gotoh & Ishida, 2015).
Chemical Reactions and Synthesis Pathways
Iodine-Catalyzed Aza-Prins Cyclization The study described the synthesis of hexahydrobenzo[f]isoquinolines using iodine-catalyzed aza-Prins cyclization under metal-free conditions, revealing new compounds with moderate antitumor activities, which could be pivotal in medicinal chemistry and drug discovery (Figueiredo et al., 2013).
Gold(I)-Catalyzed Intramolecular Cycloaddition This research developed an efficient method to prepare 3,4-dihydrobenzo[f]isoquinolin-1(2H)-ones through a gold(I)-catalyzed intramolecular cycloaddition. The product could be easily transformed to benzo[f]isoquinolin-1-ols, broadening the potential applications of isoquinoline derivatives in synthetic chemistry (Zhong et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
4-(4-Cyanobenzoyl)isoquinoline is a derivative of isoquinoline, a class of compounds that have been found to exhibit potent broad-spectrum anticancer activity . Isoquinoline alkaloids, the class to which this compound belongs, are known to interact with various cellular targets, leading to the arrest of cell cycle and induction of apoptosis .
Mode of Action
Isoquinoline alkaloids, in general, are known to exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are known to impact a variety of biochemical pathways related to cell proliferation, cell cycle regulation, and apoptosis .
Result of Action
Isoquinoline alkaloids, in general, are known to inhibit cell proliferation and invasion, suppress tumor angiogenesis, and induce cell apoptosis .
Properties
IUPAC Name |
4-(isoquinoline-4-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O/c18-9-12-5-7-13(8-6-12)17(20)16-11-19-10-14-3-1-2-4-15(14)16/h1-8,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKIDWDINSQCIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279252 | |
Record name | 4-(4-Isoquinolinylcarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-84-5 | |
Record name | 4-(4-Isoquinolinylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Isoquinolinylcarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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